2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyranopyrazoles This compound is characterized by its unique structure, which includes a thiophene ring, a pyrano[2,3-c]pyrazole core, and a morpholine-4-carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with cyanoacetylated compounds, followed by cyclization to form the pyrano[2,3-c]pyrazole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have various pharmacological properties.
Pyranopyrazoles: Other pyranopyrazole derivatives that exhibit similar biological activities.
Uniqueness
2-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(6-amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c23-12-14-17(18-19(16-6-3-11-32-16)25-26-21(18)31-20(14)24)13-4-1-2-5-15(13)30-22(28)27-7-9-29-10-8-27/h1-6,11,17H,7-10,24H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDITFIYMKPVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC=C2C3C(=C(OC4=NNC(=C34)C5=CC=CS5)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.